An In-depth Technical Guide to 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride: A Versatile Scaffold for Drug Discovery
An In-depth Technical Guide to 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride, a versatile small molecule scaffold with significant potential in medicinal chemistry and drug development. Drawing upon established synthetic methodologies and extrapolating from the biological activities of structurally related compounds, this document aims to equip researchers with the foundational knowledge to explore its therapeutic applications.
Core Molecular Attributes
4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride is a piperidine derivative characterized by the presence of a basic aminomethyl group at the 4-position and a carboximidamide (guanidine) moiety at the 1-position. The dihydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological assays and potential formulation development.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4-(aminomethyl)piperidine-1-carboximidamide;dihydrochloride | [1] |
| CAS Number | 155542-32-8; 162696-05-1 | [1] |
| Molecular Formula | C₇H₁₈Cl₂N₄ | [1] |
| Molecular Weight | 229.15 g/mol | [1] |
| Canonical SMILES | C1CN(CCC1CN)C(=N)N.Cl.Cl | [1] |
| InChI Key | SCYHILJFOFBJDF-UHFFFAOYSA-N | [1] |
| Description | Versatile small molecule scaffold | [2] |
Synthesis and Chemical Logic
The synthesis of 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride can be logically approached through a multi-step process, beginning with a commercially available piperidine derivative. The key transformation is the guanylation of the piperidine nitrogen.
Proposed Synthetic Pathway
A plausible and efficient synthesis initiates with N-Boc-4-(aminomethyl)piperidine, a readily available starting material. The Boc (tert-butyloxycarbonyl) protecting group on the exocyclic amine prevents its reaction during the subsequent guanylation step. The synthesis can be envisioned in three main stages:
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Guanylation of the Piperidine Nitrogen: The secondary amine of the piperidine ring is reacted with a suitable guanylating agent.
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Deprotection: The Boc protecting group is removed from the aminomethyl moiety.
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Salt Formation: The final compound is converted to its dihydrochloride salt.
Caption: Proposed synthetic workflow for 4-(aminomethyl)piperidine-1-carboximidamide Dihydrochloride.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for the guanylation of amines and Boc deprotection.
Step 1: Guanylation of N-Boc-4-(aminomethyl)piperidine
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To a solution of N-Boc-4-(aminomethyl)piperidine (1 equivalent) in a suitable aprotic solvent (e.g., THF or DMF), add a guanylating agent such as N,N'-bis(Boc)-S-methylisothiourea (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents).
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-(aminomethyl)piperidine-1-carboximidamide.
Step 2: Deprotection and Salt Formation
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Dissolve the purified product from Step 1 in a minimal amount of a suitable solvent such as dioxane or methanol.
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Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) and stir the mixture at room temperature for 2-4 hours.
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Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
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The dihydrochloride salt will typically precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
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Wash the resulting solid with a non-polar solvent like diethyl ether or hexane and dry under vacuum to obtain the final product, 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride.
Potential Applications in Drug Discovery
While direct studies on 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride are limited in publicly accessible literature, the biological activities of structurally similar compounds provide a strong rationale for its investigation in several therapeutic areas.
Anticancer Activity
Structurally related fluorinated piperidine-1-carboximidamides have demonstrated significant antiproliferative effects against various cancer cell lines. The proposed mechanism involves the inhibition of key proteins in oncogenic signaling pathways.
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Potential Targets: Epidermal Growth Factor Receptor (EGFR), BRAF, and Cyclin-Dependent Kinase 2 (CDK2) have been identified as primary targets for analogous compounds.
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Mechanism of Action: Inhibition of EGFR and BRAF can disrupt the MAPK/ERK pathway, leading to reduced cell proliferation. Concurrently, CDK2 inhibition can induce cell cycle arrest, typically in the G1 phase.
Caption: Postulated mechanism of anticancer activity based on related compounds.
Antiviral (Anti-HIV) Activity
The related compound, 4-(aminomethyl)piperidine-1-carboxamide, has been investigated as a small molecule inhibitor of HIV entry. It is proposed to interact with the gp120 envelope glycoprotein, a critical component of the viral entry machinery.
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Mechanism of Action: The compound is thought to bind to the Phe43 cavity of gp120, inducing conformational changes that mimic the CD4-bound state. This allosteric modulation can potentially inhibit the virus's ability to engage with host cell receptors. Furthermore, this conformational change may expose epitopes for antibody-dependent cellular cytotoxicity (ADCC).
Antibacterial Activity
Piperidine derivatives have been explored as inhibitors of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in Mycobacterium tuberculosis. MenA is a key enzyme in the biosynthesis of menaquinone, an essential component of the bacterial electron transport chain.
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Therapeutic Rationale: Targeting bacterial energy production is a validated strategy for developing novel antibacterial agents. The structural features of 4-(aminomethyl)piperidine-1-carboximidamide make it a candidate for investigation as a MenA inhibitor.
Safety and Handling
While specific toxicological data for 4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride is not available, a risk assessment can be made based on its constituent parts.
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Piperidine Core: Piperidine itself is toxic if inhaled or in contact with skin and can cause severe skin burns and eye damage.
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Guanidine Moiety: Guanidine is a strong base and can be corrosive.
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Dihydrochloride Salt: As a dihydrochloride salt, the compound is expected to be acidic in solution and should be handled with care to avoid contact with skin and eyes.
Recommended Precautions:
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Handle in a well-ventilated area or fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust or aerosols.
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In case of contact, immediately flush the affected area with copious amounts of water.
Conclusion and Future Directions
4-(aminomethyl)piperidine-1-carboximidamide dihydrochloride represents a promising, yet underexplored, molecular scaffold. The strong biological activities of its close analogs in oncology, virology, and bacteriology suggest that this compound is a valuable tool for chemical biology and a potential starting point for drug discovery campaigns. Future research should focus on the definitive synthesis and characterization of this compound, followed by systematic screening in relevant biological assays to validate the therapeutic hypotheses outlined in this guide.
References
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Patel, D. et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry. [Link]
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Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. [Link]

